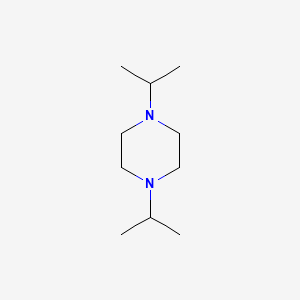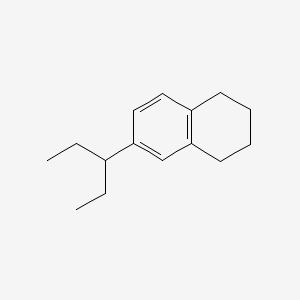
4-Ethynyl-3,6-dimethylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-3,6-dimethylpyridazine is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of an ethynyl group at position 4 and methyl groups at positions 3 and 6 makes this compound a unique derivative with distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-3,6-dimethylpyridazine can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyridazine in the presence of a palladium catalyst.
Sonogashira Coupling: This method involves the coupling of an ethynyl derivative with a halogenated pyridazine in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above-mentioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and scalability.
化学反应分析
Types of Reactions
4-Ethynyl-3,6-dimethylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridazine derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridazine derivatives.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base or under catalytic conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized pyridazine derivatives, which can be further utilized in different applications.
科学研究应用
4-Ethynyl-3,6-dimethylpyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-Ethynyl-3,6-dimethylpyridazine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in various biological effects .
相似化合物的比较
Similar Compounds
3,6-Dimethylpyridazine: A closely related compound with similar chemical properties but lacking the ethynyl group.
4-Ethynylpyridazine: Another derivative with an ethynyl group but without the methyl substituents at positions 3 and 6.
Uniqueness
4-Ethynyl-3,6-dimethylpyridazine is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions compared to its similar counterparts .
属性
CAS 编号 |
86520-98-1 |
|---|---|
分子式 |
C8H8N2 |
分子量 |
132.16 g/mol |
IUPAC 名称 |
4-ethynyl-3,6-dimethylpyridazine |
InChI |
InChI=1S/C8H8N2/c1-4-8-5-6(2)9-10-7(8)3/h1,5H,2-3H3 |
InChI 键 |
WPYKYGMCRDAOOF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=N1)C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


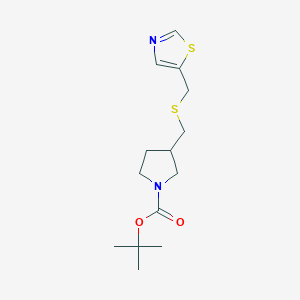

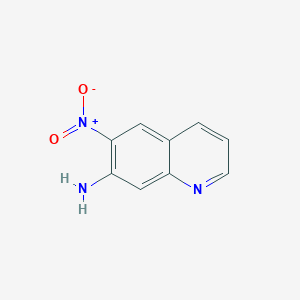
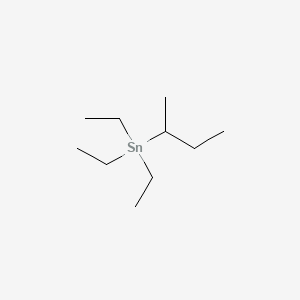
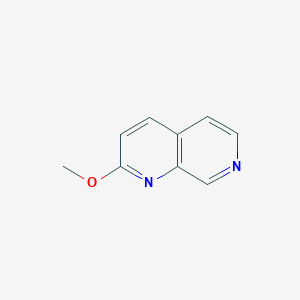
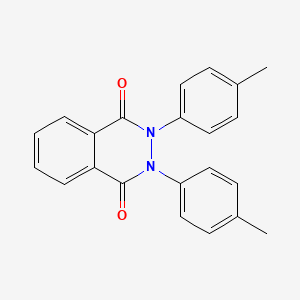

![2h-Thiazolo[5,4-a]carbazole](/img/structure/B13951786.png)
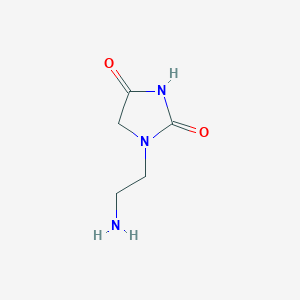

![4-{[(2S)-Oxiran-2-yl]methoxy}aniline](/img/structure/B13951794.png)
